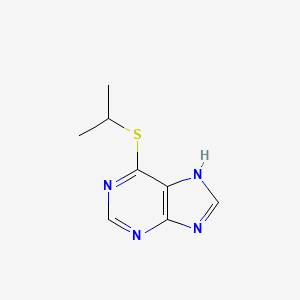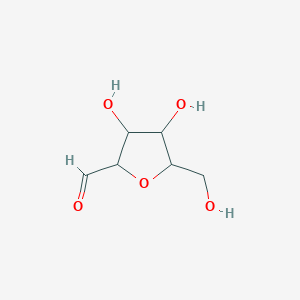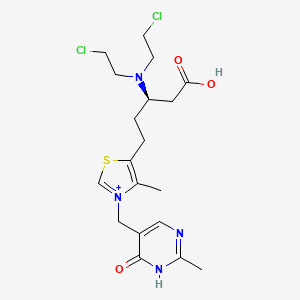
6-(Isopropylthio)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Isopropylthio)purine is a thiopurine.
Aplicaciones Científicas De Investigación
Purine Analogues in Chemotherapy
Research on purine analogs, including 6-(Isopropylthio)purine, has contributed significantly to chemotherapy. These analogs have been instrumental in developing drugs for acute leukemia, highlighting their role in cancer treatment. For instance, 6-mercaptopurine, a closely related compound, is widely used in leukemia treatment and for inflammatory diseases like Crohn's disease (Elion, 1989), (Ordentlich et al., 2003).
Metabolic Fate Studies
Studies on 6-mercaptopurine, a compound similar to 6-(Isopropylthio)purine, have revealed insights into its metabolic fate. For instance, investigations on how long the drug remains in the body, the metabolic products formed, and its incorporation into nucleic acids have been significant (Elion et al., 1954).
Cytokinins and Growth Regulation
Purine derivatives are also crucial in the study of cytokinins, which are involved in promoting growth and regulating organ formation in plants. The activity of these compounds varies based on their chemical structure, demonstrating the importance of purine analogs in agricultural and biological research (Skoog et al., 1967).
Purine-Directed C-H Activation
The use of purine as a directing group for C-H bond activation in 6-arylpurines illustrates its potential in organic synthesis, providing a new strategy for modifying 6-arylpurine derivatives, which are key components in nucleoside drugs (Guo et al., 2011).
Propiedades
Número CAS |
5443-87-8 |
|---|---|
Fórmula molecular |
C8H10N4S |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
6-propan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |
Clave InChI |
AKRVBASKTIDYRB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC=NC2=C1NC=N2 |
SMILES canónico |
CC(C)SC1=NC=NC2=C1NC=N2 |
Otros números CAS |
5443-87-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-1-adamantanecarboxylic acid [2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1229874.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(2-furanylmethyl)-5-phenyl-1H-pyrrole-2-carboxamide](/img/structure/B1229876.png)
![2-[4-(5-{[(2-Methylphenyl)sulfonyl]methyl}-2-furoyl)piperazin-1-yl]pyrimidine](/img/structure/B1229877.png)
![acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester](/img/structure/B1229878.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)






![(2S)-2-[4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1229892.png)
